methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a purine-derived heterocyclic compound featuring an imidazo[2,1-f]purine core. This scaffold is characterized by a fused bicyclic system with substitutions at the 1-, 7-, and 8-positions.
Properties
CAS No. |
886897-39-8 |
|---|---|
Molecular Formula |
C24H21N5O5 |
Molecular Weight |
459.462 |
IUPAC Name |
methyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H21N5O5/c1-26-21-20(22(31)28(24(26)32)14-19(30)34-3)27-13-18(15-7-5-4-6-8-15)29(23(27)25-21)16-9-11-17(33-2)12-10-16/h4-13H,14H2,1-3H3 |
InChI Key |
OWMDUMMIVIZMKT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Structural Characteristics
The compound belongs to the imidazo[2,1-f]purine family and features several functional groups that contribute to its biological activity. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazo[2,1-f]purine core structure allows it to fit into specific binding sites, potentially leading to:
- Inhibition or activation of signaling pathways.
- Modulation of receptor activity , particularly serotonin receptors (5-HT1A), which are implicated in mood regulation and antidepressant effects .
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-f]purine exhibit antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains. In vitro studies have shown that modifications in the substituents can enhance antibacterial activity.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For instance, imidazo[2,1-f]purines have been evaluated for their ability to induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of DNA synthesis .
- Induction of cell cycle arrest in cancer cell lines.
Antidepressant Effects
The compound has been investigated for its antidepressant-like activity through modulation of the serotonin 5-HT1A receptor. In animal models, it has shown promising results in behavioral tests such as the forced swim test, indicating its potential as a novel antidepressant .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Antidepressant | Exhibits antidepressant-like effects |
Case Study: Antidepressant-Like Activity
A study conducted on two novel imidazopurine derivatives demonstrated that structural modifications significantly influenced their pharmacological profiles. One derivative showed stronger agonistic action at the 5-HT1A receptor compared to others, leading to enhanced antidepressant effects without significant side effects like sedation or anticholinergic properties .
Scientific Research Applications
The compound methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications based on available research findings.
Anticancer Activity
Recent studies have highlighted the potential of imidazopyridine derivatives, which share structural similarities with this compound, as promising anticancer agents. These compounds exhibit significant antiproliferative effects against various cancer cell lines by targeting specific kinases involved in tumor growth and progression. For example, a series of imidazopyridine derivatives were synthesized and evaluated for their inhibitory activity against c-Met kinase, demonstrating the potential for targeted cancer therapies .
Inhibition of Toll-like Receptors
The compound's structure suggests it may interact with Toll-like receptors (TLRs), particularly TLR8, which plays a crucial role in immune response modulation. Research has shown that certain imidazoquinoline derivatives can activate TLR8-dependent pathways, leading to enhanced immune responses. This indicates that this compound could potentially be developed into an immunomodulatory agent .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy and reducing toxicity. Variations in substituents at specific positions on the imidazo[2,1-f]purine scaffold can significantly influence biological activity. For instance, modifications to the phenyl groups or the methoxy substituent can enhance binding affinity to target proteins or alter pharmacokinetic properties .
Case Study 1: Anticancer Efficacy
In a study focusing on imidazopyridine derivatives similar to methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl), researchers synthesized a library of compounds and tested them against several cancer cell lines. The most promising candidates exhibited IC50 values in the low micromolar range against breast and lung cancer cells. These findings support further investigation into this compound's potential as a therapeutic agent .
Case Study 2: Immunomodulatory Effects
Another study investigated the immunomodulatory effects of similar compounds on human peripheral blood mononuclear cells (PBMCs). The results indicated that specific derivatives could enhance cytokine production upon TLR activation. This suggests that this compound may serve as a scaffold for developing new immunotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Derivatives
The following compounds share the imidazo[2,1-f]purine core but differ in substituents, enabling comparative analysis:
Structural and Functional Insights
Substituent Effects on Solubility and Stability :
- The 4-methoxyphenyl group in the target compound likely enhances solubility compared to its 2-methylphenyl analog () due to increased polarity. However, the 2-hydroxyphenyl derivative () may exhibit higher acidity (predicted pKa ~9.11), favoring ionization in physiological conditions .
- The 7-phenyl group is conserved across analogs, suggesting its role in π-π stacking interactions or receptor binding.
Synthetic Approaches: The target compound’s synthesis may parallel methods used for its analogs. For example, refluxing with H₂SO₄ (as in ) or column chromatography purification (as in ) could be applicable.
Spectroscopic Characterization :
- NMR (¹H and ¹³C) and LCMS are standard for confirming purity (>98% in ). The absence of HRMS data for the target compound underscores the need for further characterization .
Biological Relevance: While none of the provided evidence directly reports bioactivity for the target compound, the imidazo[2,1-f]purine scaffold is associated with kinase inhibition (e.g., and ). Substituent variations may modulate selectivity; for instance, the p-cyanophenyl group in could enhance target affinity via hydrophobic interactions.
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
